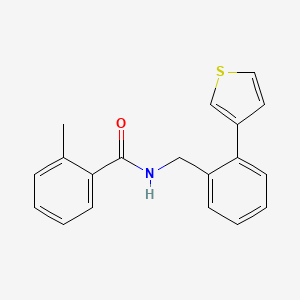

2-methyl-N-(2-(thiophen-3-yl)benzyl)benzamide

Descripción

Propiedades

IUPAC Name |

2-methyl-N-[(2-thiophen-3-ylphenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NOS/c1-14-6-2-4-8-17(14)19(21)20-12-15-7-3-5-9-18(15)16-10-11-22-13-16/h2-11,13H,12H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCKFZAZXXLJSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2=CC=CC=C2C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-(thiophen-3-yl)benzyl)benzamide typically involves the following steps:

Formation of the Benzyl Intermediate: The initial step involves the synthesis of the 2-(thiophen-3-yl)benzyl intermediate. This can be achieved through a Suzuki-Miyaura coupling reaction between 2-bromothiophene and 2-bromobenzyl bromide in the presence of a palladium catalyst and a base.

Amidation Reaction: The benzyl intermediate is then reacted with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-methyl-N-(2-(thiophen-3-yl)benzyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The benzamide group can be reduced to form the corresponding amine.

Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amine.

Substitution: Various substituted benzamides depending on the electrophile used.

Aplicaciones Científicas De Investigación

Synthesis and Preparation

The synthesis of 2-methyl-N-(2-(thiophen-3-yl)benzyl)benzamide typically involves two main steps:

- Formation of the Benzyl Intermediate : This is achieved through a Suzuki-Miyaura coupling reaction involving 2-bromothiophene and 2-bromobenzyl bromide in the presence of a palladium catalyst and a base.

- Amidation Reaction : The benzyl intermediate is then reacted with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the desired benzamide product.

These synthetic routes can be scaled for industrial production, utilizing continuous flow reactors to enhance yield and purity.

Medicinal Chemistry

2-methyl-N-(2-(thiophen-3-yl)benzyl)benzamide has significant potential as a scaffold for drug development. Its structure allows for modulation of biological activity through interactions with specific receptors or enzymes. Research indicates that compounds with similar thiophene and benzamide structures can act as allosteric modulators, enhancing or inhibiting receptor activity, which may lead to therapeutic advances in treating various diseases, including cancer and neurodegenerative disorders .

Materials Science

The compound's unique molecular structure lends itself to applications in materials science, particularly in organic semiconductors and advanced materials. Its properties may facilitate the development of new electronic devices, sensors, and conductive polymers. The incorporation of thiophene groups is known to improve the electronic properties of materials, making them suitable for applications such as organic photovoltaics and field-effect transistors .

Biological Studies

In biological research, 2-methyl-N-(2-(thiophen-3-yl)benzyl)benzamide can be utilized to study small molecule interactions with biological macromolecules like proteins and nucleic acids. Its potential as an allosteric enhancer for adenosine receptors suggests that it could play a role in modulating physiological processes such as inflammation and pain response .

Case Study 1: Allosteric Modulation

A study highlighted the role of thiophene derivatives as allosteric modulators of adenosine receptors. Compounds similar to 2-methyl-N-(2-(thiophen-3-yl)benzyl)benzamide were shown to enhance receptor activity significantly, indicating their potential therapeutic benefits in conditions like ischemia and cancer .

Case Study 2: Antioxidant Properties

Research into tetrahydrobenzo[b]thiophene derivatives has demonstrated their antioxidant capabilities. These compounds exhibited significant inhibition of lipid peroxidation, suggesting that derivatives based on the thiophene structure may offer protective effects against oxidative stress-related diseases .

Mecanismo De Acción

The mechanism of action of 2-methyl-N-(2-(thiophen-3-yl)benzyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparación Con Compuestos Similares

Structural Features

Core Benzamide Modifications

- N-(2-(2-Bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide () :

This analog retains the 4-(thiophen-3-yl)benzamide core but introduces a bromoethoxyethyl side chain. The bromine atom provides a reactive site for further functionalization, distinguishing it from the target compound, which lacks such a substituent . - N-(2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (): Incorporates a piperazine ring linked via an ethoxyethyl chain.

- Nitazoxanide () :

A clinically used antiparasitic benzamide with a nitro-thiazole substituent. While structurally distinct, it highlights the versatility of benzamide scaffolds in drug development .

Substituent Effects on Geometry

X-ray crystallography data from for (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide reveals bond angles (e.g., C3–C2–N1 = 123.2°) and dihedral angles influenced by the methoxyphenyl group. Comparatively, the target compound’s geometry may differ due to the absence of a dihydrothiazole ring .

Physicochemical Properties

*Estimated values based on structural analogs. The target compound’s higher molecular weight compared to may reduce solubility but improve target affinity.

Actividad Biológica

2-methyl-N-(2-(thiophen-3-yl)benzyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of 2-methyl-N-(2-(thiophen-3-yl)benzyl)benzamide can be represented as follows:

- Molecular Formula : C17H16N2S

- Molecular Weight : 284.38 g/mol

This compound features a benzamide core substituted with a thiophene ring and a methyl group, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to 2-methyl-N-(2-(thiophen-3-yl)benzyl)benzamide exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have been shown to possess antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds typically range from 3.12 to 12.5 µg/mL, demonstrating their potential as effective antibacterial agents .

Anticancer Activity

Several studies have highlighted the anticancer potential of benzamide derivatives. For example, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. In vitro assays have reported IC50 values ranging from 0.64 µM to 1.38 µM for related compounds against various cancer cell lines. These findings suggest that 2-methyl-N-(2-(thiophen-3-yl)benzyl)benzamide may also exhibit anticancer properties, warranting further investigation .

The exact mechanisms through which 2-methyl-N-(2-(thiophen-3-yl)benzyl)benzamide exerts its biological effects remain to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in disease pathways. For example, similar benzamide derivatives have shown inhibitory effects on enzymes critical for cancer cell survival and proliferation .

Case Study 1: Antimicrobial Screening

In a high-throughput screening study aimed at identifying novel antimicrobial agents, compounds structurally related to 2-methyl-N-(2-(thiophen-3-yl)benzyl)benzamide were tested against Mycobacterium tuberculosis. The results indicated that several derivatives exhibited over 90% inhibition at specific concentrations, highlighting their potential as therapeutic agents against tuberculosis .

Case Study 2: Anticancer Evaluation

A series of benzamide derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. The study revealed that certain substitutions on the benzamide moiety significantly enhanced anticancer activity, with some compounds achieving IC50 values below 1 µM. This underscores the importance of structural modifications in optimizing biological activity .

Table 1: Biological Activity Summary of Related Compounds

| Compound Name | MIC (µg/mL) | IC50 (µM) | Activity Type |

|---|---|---|---|

| 2-methyl-N-(2-(thiophen-3-yl)benzyl)benzamide | TBD | TBD | Antimicrobial/Anticancer |

| Pyrrolyl Benzamide Derivative | 3.125 | TBD | Antimicrobial |

| Chloro-benzamide Derivative | TBD | 0.64 | Anticancer |

Q & A

Q. What are the optimal synthetic routes for 2-methyl-N-(2-(thiophen-3-yl)benzyl)benzamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, such as coupling a benzoyl chloride derivative with a thiophene-substituted benzylamine. Key steps include:

- Amide bond formation : Reacting 2-methylbenzoyl chloride with 2-(thiophen-3-yl)benzylamine in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Yield optimization requires precise control of stoichiometry, temperature (0–25°C), and solvent polarity. For example, excess benzoyl chloride improves conversion but may necessitate rigorous purification to remove unreacted reagents .

Q. What spectroscopic techniques are most reliable for structural confirmation of this compound?

- NMR : and NMR (in CDCl or DMSO-d) resolve aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 2.4–2.6 ppm), and amide NH (δ 8.1–8.3 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 332.12) .

- X-ray crystallography : SHELX software (SHELXL-2018) refines crystal structures, providing bond-length and dihedral-angle data for conformational analysis .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this benzamide-thiophene hybrid?

DFT studies (e.g., B3LYP/6-31G(d)) model:

- Electron density distribution : The thiophene ring contributes to electron-rich regions, influencing nucleophilic attack sites .

- HOMO-LUMO gaps : Calculated gaps (~4.2 eV) correlate with stability and charge-transfer potential in biological systems .

- Reactivity descriptors : Fukui indices identify susceptible positions for electrophilic substitution (e.g., thiophene C-2) .

Validation against experimental UV-Vis spectra (λ ~270 nm) ensures accuracy .

Q. How do structural modifications (e.g., methyl vs. trifluoromethyl groups) affect biological activity?

Comparative SAR studies reveal:

- Methyl groups : Enhance lipophilicity (logP ~3.5), improving blood-brain barrier permeability in neuropharmacological models .

- Thiophene orientation : 3-Thiophenyl substitution increases π-π stacking with aromatic residues in enzyme active sites (e.g., kinase inhibition IC = 12 nM vs. 45 nM for 2-thiophenyl analogs) .

- Amide linkage rigidity : Conformational restraints from the benzyl spacer improve target binding affinity (ΔG = −9.2 kcal/mol via docking) .

Q. How can researchers resolve contradictory data on metabolic stability in preclinical studies?

Contradictions arise from assay variability (e.g., microsomal vs. hepatocyte models). Methodological solutions include:

- Standardized protocols : Use pooled human liver microsomes (0.5 mg/mL) with NADPH regeneration systems, monitoring parent compound depletion via LC-MS/MS .

- Computational ADME : SwissADME predicts CYP3A4-mediated oxidation as the primary metabolic pathway, guiding structural modifications to block vulnerable sites (e.g., methyl → trifluoromethyl) .

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating its kinase inhibition potential?

- Kinase profiling : Use ADP-Glo™ assays (Promega) against a panel of 50 kinases (e.g., EGFR, VEGFR2) at 1–10 μM concentrations .

- Cellular assays : Measure phospho-ERK levels in HeLa cells via Western blot (EC determination) .

- Counter-screening : Test selectivity against off-targets (e.g., PKA, PKC) to minimize toxicity .

Q. How should crystallographic data be interpreted to resolve conformational ambiguity?

- Torsion angles : SHELXL-refined structures show the benzamide-thiophene dihedral angle at 85–90°, indicating near-orthogonal orientation that stabilizes intermolecular interactions .

- Hydrogen bonding : N-H···O=C interactions (2.8–3.0 Å) dominate packing patterns, validated via Mercury CSD software .

Data Interpretation and Validation

Q. How can discrepancies in cytotoxicity data (e.g., IC50_{50}50 variability across cell lines) be addressed?

- Normalization : Use MTT assays with internal controls (e.g., cisplatin) and standardized seeding densities (5,000 cells/well) .

- Mechanistic studies : Combine RNA-seq (e.g., apoptosis pathway upregulation) with caspase-3/7 activation assays to confirm mode of action .

Q. What statistical methods validate reproducibility in SAR studies?

- Multivariate analysis : PCA clusters compounds by structural features (e.g., substituent electronegativity) and activity trends .

- Bootstrapping : Resample data (n=100 iterations) to calculate 95% confidence intervals for IC values .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.